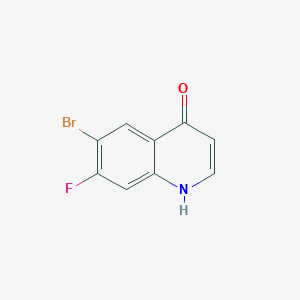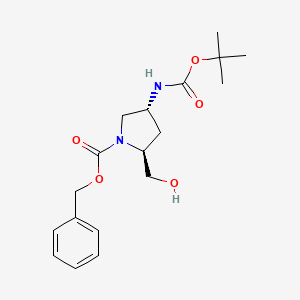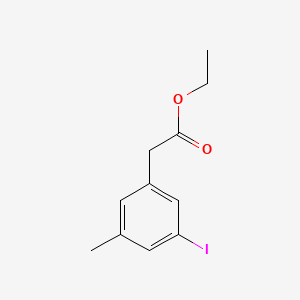
Ethyl 2-(3-iodo-5-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-iodo-5-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with iodine and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-iodo-5-methylphenyl)acetate typically involves the esterification of 2-(3-iodo-5-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-(3-iodo-5-methylphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methyl group.
Major Products Formed
Substitution: Products such as 2-(3-azido-5-methylphenyl)acetate or 2-(3-cyano-5-methylphenyl)acetate.
Reduction: 2-(3-iodo-5-methylphenyl)ethanol.
Oxidation: 2-(3-iodo-5-carboxyphenyl)acetate.
科学研究应用
Ethyl 2-(3-iodo-5-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(3-iodo-5-methylphenyl)acetate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
相似化合物的比较
Similar Compounds
Ethyl 2-(3-bromo-5-methylphenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(3-chloro-5-methylphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(3-fluoro-5-methylphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Ethyl 2-(3-iodo-5-methylphenyl)acetate is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The larger atomic size and higher reactivity of iodine make this compound particularly useful in certain synthetic applications.
属性
分子式 |
C11H13IO2 |
|---|---|
分子量 |
304.12 g/mol |
IUPAC 名称 |
ethyl 2-(3-iodo-5-methylphenyl)acetate |
InChI |
InChI=1S/C11H13IO2/c1-3-14-11(13)7-9-4-8(2)5-10(12)6-9/h4-6H,3,7H2,1-2H3 |
InChI 键 |
JAFYEAUQJNZDER-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


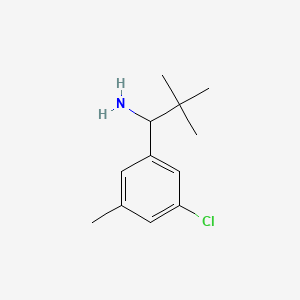
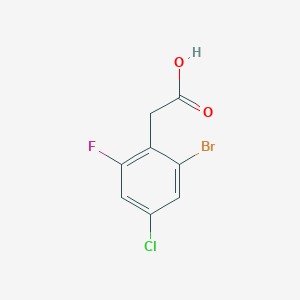

![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
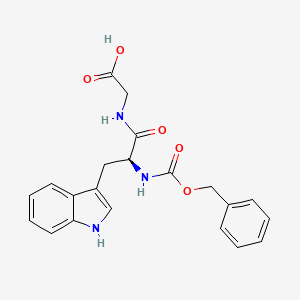
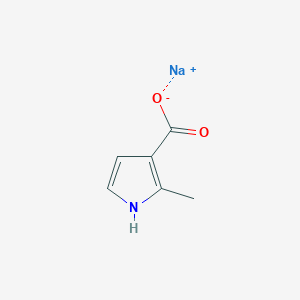
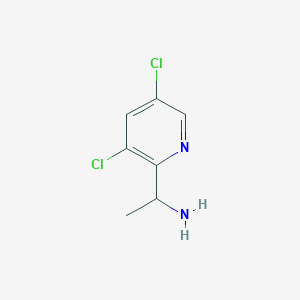
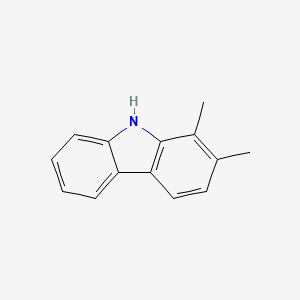
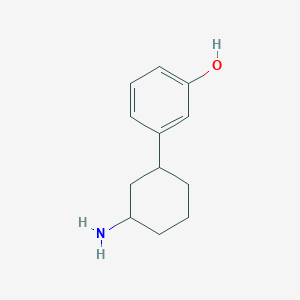
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol](/img/structure/B12975183.png)
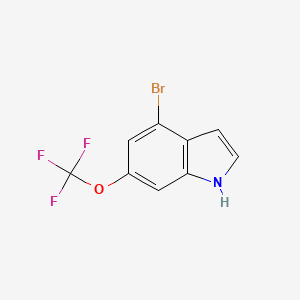
![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)
